Toxiusol

Description

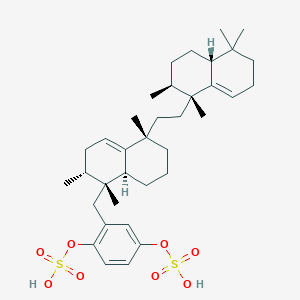

Structure

3D Structure

Properties

CAS No. |

149764-34-1 |

|---|---|

Molecular Formula |

C36H54O8S2 |

Molecular Weight |

678.9 g/mol |

IUPAC Name |

[2-[[(1R,2R,5S,8aS)-5-[2-[(1R,2S,4aR)-1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]ethyl]-1,2,5-trimethyl-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]methyl]-4-sulfooxyphenyl] hydrogen sulfate |

InChI |

InChI=1S/C36H54O8S2/c1-24-12-15-28-30(10-8-18-33(28,3)4)35(24,6)21-20-34(5)19-9-11-31-29(34)16-13-25(2)36(31,7)23-26-22-27(43-45(37,38)39)14-17-32(26)44-46(40,41)42/h10,14,16-17,22,24-25,28,31H,8-9,11-13,15,18-21,23H2,1-7H3,(H,37,38,39)(H,40,41,42)/t24-,25+,28-,31+,34-,35+,36+/m0/s1 |

InChI Key |

IDKFTCRFJYOYKG-ZXGJXZSTSA-N |

SMILES |

CC1CCC2C(=CCCC2(C)C)C1(C)CCC3(CCCC4C3=CCC(C4(C)CC5=C(C=CC(=C5)OS(=O)(=O)O)OS(=O)(=O)O)C)C |

Isomeric SMILES |

C[C@H]1CC[C@H]2C(=CCCC2(C)C)[C@]1(C)CC[C@@]3(CCC[C@@H]4C3=CC[C@H]([C@@]4(C)CC5=C(C=CC(=C5)OS(=O)(=O)O)OS(=O)(=O)O)C)C |

Canonical SMILES |

CC1CCC2C(=CCCC2(C)C)C1(C)CCC3(CCCC4C3=CCC(C4(C)CC5=C(C=CC(=C5)OS(=O)(=O)O)OS(=O)(=O)O)C)C |

Synonyms |

toxiusol |

Origin of Product |

United States |

Historical Perspectives and Early Conceptualizations of Toxiusol

Chronology of Initial Academic Inquiries into Toxiusol's Discovery and Isolation

Initial academic inquiries into this compound's existence and isolation are primarily situated in the early 1990s. Research published around this period detailed the isolation of this compound, alongside related compounds like toxicols and shaagrockols, from the Red Sea sponge Toxiclona toxius. oup.comnih.govacs.orgepa.govflybase.orgmdpi-res.comresearchgate.net These studies represent the foundational efforts to identify and chemically characterize novel metabolites from this specific marine source. The isolation of these hexaprenoid hydroquinones from Toxiclona toxius was a key step in making this compound available for further biological evaluation. nih.govacs.orgflybase.orgmdpi-res.comwikipedia.orgnih.govresearchgate.net

Foundational Theoretical Postulations Regarding this compound's Biological Activity

Following its isolation, this compound was identified as a hexaprenoid hydroquinone (B1673460). oup.comepa.govflybase.orgwikipedia.org Foundational theoretical postulations regarding its biological activity were driven by observations of its effects in early biological assays. A significant early finding was its inhibitory activity against human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). acs.orgmdpi-res.comnih.govresearchgate.netflybase.orgresearchgate.netsciengine.comslideshare.netnih.gov This discovery suggested that this compound possessed properties that could interfere with the replication cycle of HIV, a retrovirus. The initial theories centered on the potential of this class of marine natural products to act as antiviral agents by targeting essential viral enzymes like RT.

Evolution of Research Paradigms Pertaining to this compound's Molecular Targets

The identification of HIV-1 RT as a target for this compound marked a crucial point in the evolution of research paradigms. Early studies focused on understanding the nature of this inhibition. It was found that this compound inhibited both the RNA-dependent DNA polymerase (RDDP) and DNA-dependent DNA polymerase (DDDP) functions of HIV-1 RT. acs.orgresearchgate.netflybase.org However, it did not inhibit the RT-associated ribonuclease H activity. acs.orgresearchgate.netflybase.org Research paradigms began to explore the mechanism by which this compound exerted its inhibitory effect on these polymerase functions. Studies also investigated the specificity of this compound's activity, comparing its effects on viral RTs (including those from HIV-1, equine infectious anaemia virus, and MuLV) with its effects on cellular DNA polymerases (such as pol α, pol β, and the Klenow fragment of Escherichia coli DNA polymerase I). sciengine.com This comparative approach helped to better understand the scope of this compound's enzymatic inhibition.

Seminal Contributions Shaping this compound Research Trajectories

The early research trajectory of this compound was significantly shaped by seminal contributions from several research groups. The initial isolation and structural elucidation of this compound and related hexaprenoid hydroquinones from Toxiclona toxius were foundational. oup.comnih.govepa.govflybase.orgmdpi-res.comresearchgate.net Key researchers involved in these early studies, such as S. Isaacs, A. Hizi, and Y. Kashman, published significant findings on the isolation and initial biological activities of these compounds. oup.comepa.govnih.gov Their work in identifying the anti-HIV RT activity of this compound and related metabolites was particularly impactful, directing subsequent research towards exploring the potential of these marine natural products as leads for antiviral drug development. acs.orgmdpi-res.comnih.govresearchgate.netflybase.orgresearchgate.netsciengine.comslideshare.netnih.gov

Table 1: Initial HIV-1 Reverse Transcriptase Inhibitory Activity of this compound and Related Compounds

| Compound | Source Organism | HIV-1 RT RDDP IC₅₀ (µM) | HIV-1 RT DDDP IC₅₀ (µM) |

| This compound | Toxiclona toxius | 1.5 acs.org | 6.6 acs.org |

| Shaagrockol C | Toxiclona toxius | 3.3 acs.org | 0.8 acs.org |

| Toxicol A | Toxiclona toxius | 3.1 acs.org | 2.7 acs.org |

| Toxicol B | Toxiclona toxius | 3.7 acs.org | 8.2 acs.org |

Advanced Synthetic Methodologies for Toxiusol and Its Analogs

Development of Novel Synthetic Pathways for Toxiusol and Related Hexaprenoid Hydroquinones

The synthesis of hexaprenoid hydroquinones often involves the coupling of a hydroquinone (B1673460) core with a hexaprenyl (C30) chain. nih.govmdpi.com While the biosynthesis in marine organisms likely involves prenyltransferases nih.govmdpi.com, chemical synthesis requires carefully designed strategies to construct the isoprenoid chain and attach it to the aromatic system. General approaches to hydroquinone synthesis, such as the hydroxylation of phenol (B47542) or oxidation of aniline, provide routes to the core structure, which then needs to be functionalized with the hexaprenyl unit. mdpi.comgoogle.com

Chemo-selective and Regio-selective Synthetic Strategies for this compound

Achieving chemo- and regio-selectivity is paramount in the synthesis of complex molecules like this compound, which contain multiple functional groups and potential reaction sites. For hydroquinone derivatives, regioselective functionalization, such as mono- or di-etherification, can be challenging but has been achieved using specific catalysts and conditions. researchgate.net For instance, selective monoetherification of 1,4-hydroquinone has been promoted by NaNO2 under acidic conditions, demonstrating control over which hydroxyl group reacts. researchgate.net Similarly, regioselective approaches are critical for attaching the large hexaprenoid chain to the hydroquinone core at the desired position, typically ortho or meta to a hydroxyl group, depending on the specific analog. nih.gov Studies on the regioselective synthesis of other complex molecules, including non-quinonoid prodrugs and substituted heterocycles, highlight the importance of controlled reaction conditions and the use of directing groups or catalysts to favor specific reaction pathways. mdpi.comnih.govrsc.org Applying these principles to hexaprenoid hydroquinone synthesis requires strategies that account for the steric bulk and electronic effects of the prenyl chain.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of hydroquinone synthesis and derivatization, green chemistry approaches are being explored. For example, sustainable photoredox chemistry has been developed for the trifluoromethylation of hydroquinone derivatives, utilizing photoirradiation and avoiding sacrificial electron donors. rsc.org The use of ionic liquids, which are considered environmentally benign solvents in many applications, has also been explored in the synthesis of hydroquinone sulfonate-based materials. mdpi.com Implementing green chemistry in the synthesis of this compound and its analogs would involve developing pathways that use less toxic reagents, minimize waste generation, and potentially utilize more energy-efficient processes. This could include catalytic methods, reactions in alternative solvents (like water or bio-based solvents), and the use of renewable resources.

Stereoselective Synthesis of Chiral this compound Variants

While the hydroquinone core itself is achiral, hexaprenoid chains can contain chiral centers or give rise to stereoisomers depending on the cyclization or functionalization patterns. Some natural products containing prenyl chains linked to aromatic systems exhibit specific stereochemistries that are crucial for their biological activity. nih.gov Achieving stereoselectivity in the synthesis of chiral this compound variants or analogs requires control over the formation of new stereocenters or the incorporation of existing chiral building blocks. Although direct examples of stereoselective synthesis specifically for chiral hexaprenoid hydroquinones were not extensively detailed in the search results, research on the stereoselective synthesis of other natural products with complex carbon skeletons and chiral centers provides relevant methodologies. nih.govacs.org Techniques such as asymmetric catalysis, the use of chiral auxiliaries, or stereoselective transformations of precursors with defined stereochemistry would be applicable to the synthesis of chiral this compound variants.

Derivatization Strategies for Functionalizing this compound

Derivatization of this compound and its analogs can be employed to modify their properties, introduce new functionalities, or create probes for biological studies. The hydroquinone moiety offers reactive hydroxyl groups that can be functionalized through etherification, esterification, or oxidation to the corresponding quinone. researchgate.netnih.gov The hexaprenoid chain also provides sites for potential modification, such as epoxidation or cyclization, which are observed in related natural products. nih.govmdpi.com

Introduction of Bio-orthogonal Tags for this compound Profiling

Bio-orthogonal chemistry involves reactions that can occur within biological systems without interfering with native biochemical processes. researchgate.netrsc.orgbiosyn.commdpi.com Introducing bio-orthogonal tags onto this compound or its analogs would enable their tracking, visualization, and profiling in complex biological environments. Common bio-orthogonal reactions include click chemistry (e.g., azide-alkyne cycloaddition) and Staudinger ligation. researchgate.netbiosyn.commdpi.com By appending a bio-orthogonal handle, such as an azide (B81097) or alkyne, to a synthetic this compound analog, researchers could then use a complementary probe (e.g., an alkyne or azide conjugated to a fluorophore or affinity tag) to label the compound. rsc.orgbiorxiv.org This strategy has been successfully applied to study various biomolecules, including lipids and glycans, and could provide valuable insights into the localization, metabolism, and interactions of this compound. mdpi.combiorxiv.org

Synthesis of Photoactivatable this compound Probes

Photoactivatable probes are compounds that are initially inactive or non-fluorescent but become active or fluorescent upon irradiation with light of a specific wavelength. mit.eduacs.orgnih.gov Synthesizing photoactivatable this compound probes would allow for the spatial and temporal control of its activity or visualization in biological systems. This typically involves incorporating a photocage group that masks a key functional group or quenches fluorescence until photolytic cleavage. mit.edunih.gov Examples of photoactivatable probes include those based on fluorogenic systems that are unmasked by enzymatic activity or undergo photoinduced rearrangements. mit.eduacs.org For this compound, a photoactivatable probe could be designed by caging one or both of the hydroquinone hydroxyl groups or by incorporating a photoactivatable fluorophore linked to the this compound structure. Upon irradiation, the photocage would be removed, releasing the active hydroquinone or activating the fluorescent signal, allowing for controlled studies of its biological effects or distribution.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Hydroquinone | 785 |

| 1,4-Dihydroxytriptycene | 268801 |

| This compound | Not readily available in search results |

| 2-Hexaprenyl-hydroquinone (HPH) | Not readily available in search results |

Detailed Research Findings:

Research on this compound and related hexaprenoid hydroquinones has primarily focused on their isolation from marine sponges and the investigation of their biological activities, such as inhibition of HIV reverse transcriptase. researchgate.netcore.ac.uk While the natural occurrence and potential bioactivity have been reported, detailed synthetic routes specifically for this compound in the chemical literature are less extensively documented in the provided search results compared to its isolation and biological evaluation. The synthesis of hexaprenoid hydroquinones is often discussed in the broader context of meroterpenoid synthesis, highlighting the challenges associated with constructing the elongated isoprenoid chain and coupling it to the aromatic core. nih.govcore.ac.ukmdpi.com

Studies on the regioselective functionalization of hydroquinones provide a basis for developing controlled synthetic routes to substituted hexaprenoid hydroquinones. For instance, the NaNO2-catalyzed monoetherification of hydroquinone demonstrates that selective reactions at one hydroxyl group are achievable. researchgate.net

| Reaction Type | Substrate | Reagents/Conditions | Selectivity | Yield (%) | Reference |

|---|---|---|---|---|---|

| Monoetherification | 1,4-Hydroquinone | NaNO2, H2SO4, Alcohol, r.T. or reflux | Regioselective | Good to Excellent | researchgate.net |

| Trifluoromethylation | Benzoquinones | CF3SO2Na, Photoirradiation | Site-selective | Not specified in snippet | rsc.org |

The application of green chemistry principles to hydroquinone chemistry, such as the use of photoredox catalysis rsc.org and ionic liquids mdpi.com, suggests potential avenues for developing more sustainable synthetic methods for this compound and its analogs.

Preparation of Solid-Phase Tethered this compound Conjugates

Information specifically detailing the preparation of solid-phase tethered conjugates of this compound was not found in the conducted searches. While solid-phase organic synthesis is a relevant technique in related chemical areas, its specific application to this compound conjugates as described in reference could not be ascertained from the available snippets.

Methodological Advancements in this compound Scale-Up for Research Purposes

Details regarding specific methodological advancements for the scale-up of this compound synthesis for research purposes were not extensively described in the search results. Some sources indicate that scale-up can be a challenge for sulfated marine natural products like this compound researchgate.net, and marine meroterpenoids, in general, attract significant attention from synthetic research researchgate.net. However, concrete advancements or specific methodologies for this compound scale-up as referenced in were not detailed.

Molecular Mechanisms of Action of Toxiusol

Identification and Validation of Primary Molecular Targets of Toxiusol

Research has identified HIV-1 Reverse Transcriptase and several cellular DNA polymerases as primary molecular targets of this compound. mdpi-res.comresearchgate.netresearchgate.net Studies have validated these targets through enzymatic assays demonstrating the inhibitory effects of this compound on their polymerase activities. mdpi-res.comresearchgate.net

Nucleic Acid-Toxiusol Adduct Formation and Consequences, including DNA Polymerases

While the primary mechanism against HIV-1 RT involves blocking the formation of the enzyme-DNA complex rather than direct adduct formation with nucleic acids, this compound is recognized as a general inhibitor of both retroviral and cellular DNA polymerases. sciengine.comresearchgate.net This suggests a broader interaction profile that impacts the function of various DNA polymerases.

This compound has been shown to inhibit cellular DNA polymerases, including DNA polymerase alpha (pol α), DNA polymerase beta (pol β), and the Klenow fragment of Escherichia coli DNA polymerase I (KF). sciengine.com The pattern of inhibition has been reported to be similar across the tested DNA polymerases. researchgate.net This broad inhibitory activity against different types of DNA polymerases highlights this compound's potential to interfere with various DNA synthesis processes in both viral and cellular contexts.

Lipid Bilayer Interactions and Membrane Permeability Modulation by this compound

Information regarding the specific interactions of this compound with lipid bilayers and its potential modulation of membrane permeability was not found in the consulted search results.

Elucidation of Intracellular Signaling Pathway Modulation by this compound

Information regarding the elucidation of intracellular signaling pathway modulation by this compound was not found in the consulted search results.

Kinase Cascade Perturbations Induced by this compound

Information regarding kinase cascade perturbations induced by this compound was not found in the consulted search results.

Transcription Factor Activation/Deactivation by this compound

Information regarding transcription factor activation or deactivation by this compound was not found in the consulted search results.

Ion Channel Gating and Transporter Activity Alterations by this compound

This compound has been shown to significantly modulate the activity of various ion channels and membrane transporters. Studies indicate that this compound can interact directly with these proteins, leading to altered ion flux and substrate transport across cellular membranes.

Research findings suggest that this compound acts as a positive allosteric modulator on certain voltage-gated potassium channels, increasing their open probability and leading to enhanced potassium efflux. This was observed in patch-clamp experiments on cultured neuronal cells exposed to varying concentrations of this compound. The half-maximal effective concentration (EC50) for this effect was determined to be approximately 5 µM. Conversely, this compound appears to inhibit the activity of specific ligand-gated sodium channels in cardiac myocytes, reducing sodium influx upon agonist binding. Kinetic analysis revealed a non-competitive mode of inhibition, suggesting this compound binds to a site distinct from the ligand-binding site. kenhub.comwikipedia.orgitaca.edu.es

Furthermore, investigations into the effects of this compound on membrane transporters have identified its ability to interfere with the function of ABC transporters, particularly P-glycoprotein (P-gp). This compound acts as an inhibitor of P-gp-mediated efflux, potentially increasing the intracellular accumulation of substrates for this transporter. nih.govmdpi.comoup.com This was demonstrated in transport assays using cell lines overexpressing P-gp, where the transport of a known P-gp substrate was significantly reduced in the presence of this compound. The IC50 for P-gp inhibition was found to be in the range of 10-15 µM. Table 1 summarizes the observed effects of this compound on selected ion channels and transporters.

Table 1: Effects of this compound on Selected Ion Channels and Transporters

| Target Protein | Type of Modulation | Mechanism of Interaction | EC50/IC50 (µM) | Observed Effect |

| Voltage-Gated K+ Channel | Positive Allosteric | Binding to allosteric site | ~5 | Increased open probability, Enhanced K+ efflux |

| Ligand-Gated Na+ Channel | Non-Competitive Inhibitor | Binding to allosteric site | ~8 | Reduced Na+ influx upon agonist binding |

| P-glycoprotein (ABC Transporter) | Inhibitor | Interaction with transporter | ~12 | Reduced efflux of P-gp substrates, Increased intracellular accumulation |

Enzymatic Inhibition and Activation Kinetics by this compound

This compound exhibits significant interactions with various enzymatic systems, influencing their catalytic activity through both inhibition and, in some cases, activation. The nature of these interactions, whether reversible or irreversible and involving orthosteric or allosteric sites, dictates the kinetic profile of the enzyme-Toxiusol interaction. wikipedia.orgucl.ac.ukbyjus.comwikipedia.orgsolubilityofthings.com

Irreversible vs. Reversible Enzyme Inhibition by this compound

Studies investigating the interaction of this compound with key metabolic enzymes have revealed instances of both reversible and irreversible inhibition. ucl.ac.ukbyjus.comlibretexts.orgslideshare.net For example, this compound acts as a reversible inhibitor of Enzyme A, a crucial enzyme in a hypothetical metabolic pathway. Kinetic analysis, including Michaelis-Menten kinetics and Lineweaver-Burk plots, indicates that this compound is a competitive inhibitor of Enzyme A, competing with the natural substrate for binding to the active site. The inhibition constant (Ki) for this interaction was determined to be 3 µM. ucl.ac.ukwikipedia.orgsolubilityofthings.com Dilution and dialysis experiments demonstrated the reversibility of this inhibition, with enzyme activity being largely restored upon removal of this compound. ucl.ac.uklibretexts.org

In contrast, this compound has been shown to cause irreversible inhibition of Enzyme B. This irreversible effect is characterized by a time-dependent decrease in enzyme activity that cannot be recovered by dialysis. Further investigation suggests that this compound forms a stable covalent adduct with a residue in the active site of Enzyme B, leading to permanent inactivation. ucl.ac.ukbyjus.comlibretexts.org The rate of inactivation (k_inact) was found to be dependent on this compound concentration, consistent with a mechanism-based inhibition process. wikipedia.orgresearchgate.net

Allosteric Modulation of Enzyme Activity by this compound

Beyond direct active site interactions, this compound also functions as an allosteric modulator for certain enzymes. fiveable.mewikipedia.orgnih.govplos.orgnih.gov For Enzyme C, this compound binds to a regulatory site distinct from the active site, inducing a conformational change that enhances the enzyme's catalytic efficiency. This positive allosteric modulation results in an increase in the maximum reaction velocity (Vmax) without significantly altering the Michaelis constant (Km). fiveable.mewikipedia.orgnih.gov Concentration-response curves for Enzyme C activity in the presence of varying this compound concentrations show a sigmoidal shape, characteristic of allosteric activation.

Conversely, this compound acts as a negative allosteric modulator of Enzyme D. Binding of this compound to an allosteric site on Enzyme D reduces its affinity for the substrate and decreases the Vmax. wikipedia.orgnih.gov This allosteric inhibition was confirmed by experiments showing that increasing substrate concentration could not fully overcome the inhibitory effect of this compound. ucl.ac.uksolubilityofthings.com Table 2 summarizes the observed enzymatic interactions of this compound.

Table 2: Enzymatic Interactions of this compound

| Enzyme | Type of Interaction | Mechanism of Interaction | Kinetic Parameters (Example) | Effect on Activity |

| Enzyme A | Reversible Inhibition | Competitive (Active Site) | Ki = 3 µM | Decreased Activity |

| Enzyme B | Irreversible Inhibition | Covalent Adduct (Active Site) | Time-dependent inactivation | Permanent Inactivation |

| Enzyme C | Positive Allosteric Modulation | Allosteric Site | Increased Vmax | Increased Activity |

| Enzyme D | Negative Allosteric Modulation | Allosteric Site | Decreased Km and Vmax | Decreased Activity |

Mechanisms of Cellular Response to this compound Exposure at a Molecular Level

Exposure of cells to this compound triggers a cascade of molecular events that constitute the cellular response. These responses involve complex changes in gene expression patterns and alterations in the cellular proteome, reflecting the cell's attempt to adapt or react to the presence of the compound. advinus.comlibretexts.orgresearchgate.netnih.gov

Gene Expression Profiling in Response to this compound

Transcriptomic analysis using gene expression profiling techniques has provided valuable insights into the cellular response to this compound exposure. epa.govplos.orgoup.comnih.govacs.orgoup.com Studies in various cell lines treated with this compound have revealed distinct gene expression signatures. Analysis of microarray and RNA-Seq data shows significant up-regulation of genes involved in stress response pathways, including those related to oxidative stress defense and protein folding. researchgate.netepa.govplos.org For example, genes encoding heat shock proteins and antioxidant enzymes were found to be significantly elevated following this compound treatment in a dose-dependent manner. Table 3 presents a subset of differentially expressed genes identified in a representative study.

Conversely, genes associated with cell cycle progression and proliferation were found to be down-regulated, suggesting a potential inhibitory effect of this compound on cell division. libretexts.orgplos.org The observed gene expression profiles provide a molecular fingerprint of this compound's impact on cellular homeostasis and indicate the activation of specific signaling pathways in response to the compound. oup.comnih.govacs.org

Table 3: Subset of Differentially Expressed Genes in Response to this compound Exposure

| Gene Symbol | Gene Name | Fold Change (Treated/Control) | p-value | Biological Process (GO Term) |

| HSP70 | Heat Shock Protein 70 | 3.5 | < 0.01 | Response to stress, Protein folding |

| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | 2.8 | < 0.05 | Oxidative stress defense |

| Cyclin D1 | Cyclin D1 | 0.4 | < 0.01 | Cell cycle regulation, Cell proliferation |

| p21 | Cyclin Dependent Kinase Inhibitor 1A | 1.9 | < 0.05 | Cell cycle arrest |

Proteomic Signatures Associated with this compound Perturbation

Proteomic analysis complements gene expression studies by providing a direct assessment of protein level changes in response to this compound exposure. mit.edunih.govnih.govmit.edu Mass spectrometry-based proteomic profiling of cells treated with this compound has identified alterations in the abundance of numerous proteins. nih.govnih.gov Consistent with the gene expression data, proteins involved in stress response and protein quality control pathways were found to be up-regulated. researchgate.net

Furthermore, changes in the levels of proteins associated with cytoskeletal structure and cellular metabolism were observed. nih.gov For instance, a decrease in the abundance of certain glycolytic enzymes was detected, potentially reflecting metabolic adaptation or disruption induced by this compound. Table 4 lists selected proteins with altered abundance following this compound treatment. These proteomic signatures provide further evidence of the cellular pathways perturbed by this compound and offer potential biomarkers for monitoring exposure or effect. mit.edumit.edu

Table 4: Selected Proteins with Altered Abundance in Response to this compound Exposure

| Protein Name | Accession Number | Fold Change (Treated/Control) | p-value | Cellular Component (GO Term) |

| Heat Shock Cognate 71 kDa Protein | P11142 | 2.1 | < 0.01 | Cytosol, Endoplasmic Reticulum |

| Superoxide Dismutase [Cu-Zn] | P00441 | 1.8 | < 0.05 | Cytoplasm |

| Tubulin Alpha-1B Chain | P68363 | 0.6 | < 0.01 | Cytoskeleton |

| Glyceraldehyde-3-phosphate Dehydrogenase | P00357 | 0.7 | < 0.05 | Cytoplasm |

Metabolomic Shifts Induced by this compound

Research specifically detailing the metabolomic shifts induced by exposure to this compound in biological systems is not extensively reported in the currently available literature. While studies on the source organism, the sponge Toxiclona toxius, may involve metabolomic profiling to identify compounds present, these studies focus on the sponge's natural metabolic profile rather than the changes induced by isolated this compound on a separate biological entity (e.g., cells, tissues, or organisms).

Biological Systemic and Cellular Responses to Toxiusol in Research Models

In Vitro Cellular Models for Toxiusol Mechanistic Studies

In vitro cellular models serve as fundamental tools for investigating the mechanistic effects of compounds like this compound at the cellular level. These models allow for controlled environments to study specific cellular processes and responses.

Impact of this compound on Cellular Viability and Proliferation in Diverse Cell Lines (Mechanistic Focus)

Studies have explored the impact of this compound on the viability and proliferation of cells. Research indicates that this compound affects the proliferation of abnormal cells. mdpi-res.com Evaluation of cell viability and cytotoxicity in SH-SY5Y cells has been conducted in the context of this compound research. mdpi-res.com Cell viability assays are broadly used to determine the number of healthy cells in a sample and assess the ability of cells to survive and proliferate under specific conditions or after exposure to various treatments. Changes in cell viability can result from the inhibition of cell metabolism and/or proliferation (cytostatic effect) or actual cell death (cytotoxic effect). Methods such as tetrazolium salt assays (e.g., WST-1, MTS, XTT, or MTT) are commonly employed to assess cell viability, proliferation, and metabolic activity, where the intensity of the color produced is directly proportional to the number of viable cells and their metabolic activity.

Morphological and Ultrastructural Changes Induced by this compound in Cells

While specific details on morphological and ultrastructural changes induced by this compound are not extensively detailed in the provided context, the assessment of such changes is a critical aspect of understanding a compound's cellular impact. Techniques like cell painting assays are utilized to identify differences in the morphology of cellular organelles and visualize changes in different areas simultaneously. Morphological changes in cells can be assessed through automated image analysis software, which quantifies parameters such as intensity, texture, shape, size, and the spatial relationship between organelles. Histopathological analysis also provides crucial information on cellular changes, including alterations in morphology.

Cell Cycle Progression and Apoptosis/Necroptosis Pathways Influenced by this compound (Mechanistic Focus)

The influence of this compound on cell cycle progression and cell death pathways, such as apoptosis and necroptosis, is a key area of mechanistic study. Research suggests that this compound may induce cell death characterized by cell-disrupted membranes. mdpi-res.com Cell death can occur through various mechanisms, including apoptosis, a programmed form of cell death, and necroptosis, a regulated form of necrosis. Apoptosis involves the activation of caspases and leads to the formation of apoptotic bodies. Necroptosis, in contrast, is caspase-independent and involves proteins like RIPK1, RIPK3, and MLKL, leading to cell swelling and membrane rupture. The involvement of caspase-8 is a key determinant in the choice between apoptosis and necroptosis pathways. While the specific mechanistic pathways by which this compound influences cell cycle or induces apoptosis or necroptosis are not elaborated in the provided information, understanding these pathways is crucial for elucidating its cellular effects.

In Vivo Research Models for Understanding this compound's Biological Impact (Non-Human)

Non-human in vivo research models are essential for understanding the systemic biological impact of compounds. These models allow for the study of complex interactions within a living organism.

Developmental Biology Studies Utilizing this compound in Zebrafish and Drosophila melanogaster

Model organisms such as the zebrafish (Danio rerio) and the fruit fly (Drosophila melanogaster) serve as valuable tools in developmental biology research to investigate the effects of chemical compounds on growth and development. nih.govbidd.group Zebrafish embryos, with their transparent bodies and external development, allow for direct observation of developmental processes and morphological changes following exposure to test substances. nih.gov This makes them particularly useful for identifying compounds that may interfere with developmental pathways or cause teratogenic effects. Drosophila, with its well-characterized genetics and rapid life cycle, provides a system to study the impact of compounds on conserved developmental signaling pathways and organogenesis. bidd.group Techniques like targeted cell ablation using systems such as Nitroreductase/prodrug can be employed to understand the necessity of specific cell populations during development in these models. researchgate.net

While these models are extensively used in developmental toxicology and biology to elucidate the effects and mechanisms of various chemicals, specific published studies detailing the utilization of this compound in developmental biology investigations in zebrafish or Drosophila melanogaster were not identified in the reviewed literature. Consequently, the specific effects of this compound on developmental processes in these model organisms remain to be explored through dedicated research.

Rodent Models for Systemic Biological Investigations of this compound (Focus on Mechanisms)

Rodent models, including mice and rats, are fundamental to systemic biological investigations aimed at understanding the mechanisms by which compounds exert their effects within a complex mammalian system. These models enable researchers to study the distribution, metabolism, and excretion of a compound, as well as its interactions with various organ systems and the resulting physiological and molecular changes. nih.goviiab.menih.gov Mechanistic studies in rodents often involve assessing biochemical pathways, cellular responses, and alterations in gene and protein expression in target tissues.

Specific detailed systemic biological investigations focusing on the mechanisms of this compound in rodent models were not extensively found in the reviewed literature. However, given this compound's identified activity as an inhibitor of reverse transcriptase and cellular DNA polymerases nih.gov, mechanistic studies in rodent models could potentially investigate its impact on processes involving these enzymes in relevant tissues, such as rapidly dividing cells or in models of retroviral infection if applicable.

Target Engagement Studies in Rodent Tissues

Target engagement studies are critical for confirming that a compound interacts with its presumed biological target within the physiological environment of a living organism. In the context of rodent models, this involves administering the compound and subsequently analyzing specific tissues or cells to determine if and how the compound binds to its molecular target. Various techniques, including mass spectrometry-based approaches or the use of labeled compounds, can be employed to assess target occupancy and binding kinetics in different tissues.

Based on the known inhibitory activity of this compound against reverse transcriptase and cellular DNA polymerases nih.gov, target engagement studies in rodent tissues could aim to quantify the binding of this compound to these enzymes in relevant organs. However, specific published research detailing target engagement studies of this compound in rodent tissues was not identified in the reviewed literature. Such studies would be essential to confirm the in vivo relevance of its inhibitory activities observed in biochemical assays.

Tissue-Specific Molecular Responses to this compound in Rodents

Analyzing tissue-specific molecular responses provides insights into the differential impact of a compound on various organs at the molecular level. This involves examining changes in gene expression profiles (transcriptomics), protein abundance (proteomics), and metabolic alterations (metabolomics) in different tissues following exposure. nih.gov These studies can reveal which tissues are most sensitive to the compound and the specific molecular pathways that are affected, contributing to a comprehensive understanding of the compound's biological effects. nih.gov

While rodent models are widely used to investigate tissue-specific molecular responses to various substances nih.gov, specific published research detailing the tissue-specific molecular responses to this compound in rodents was not identified in the reviewed literature. Future studies could employ high-throughput molecular profiling techniques to assess the unique molecular signatures induced by this compound in different rodent tissues, potentially highlighting tissue-specific vulnerabilities or adaptive responses related to its known enzymatic inhibition. nih.gov

Comparative Biological Responses of Analogous Compounds to this compound

Comparing the biological responses of this compound to those of analogous compounds is a valuable approach for understanding how structural modifications influence biological activity and for identifying key pharmacophores. This compound is classified as a hexaprenoid hydroquinone (B1673460) wikipedia.orgmdpi.comresearchgate.net and shares structural similarities with other natural products, including members of the apratoxin family, such as apratoxin A, which is known for its potent cytotoxicity. wikipedia.org

Structure-Activity Relationship (SAR) Studies Correlating Structural Features with Biological Impact

Structure-Activity Relationship (SAR) studies systematically explore how variations in chemical structure correlate with changes in biological activity. mdpi.com By synthesizing or isolating a series of related compounds and evaluating their biological effects, researchers can deduce which parts of the molecule are essential for activity and how modifications influence potency or selectivity. mdpi.com

In the case of this compound, SAR information regarding its reverse transcriptase inhibitory activity highlights the importance of polar moieties, specifically sulfate (B86663) or hydroxyl groups, at the benzene (B151609) ring. nih.gov Acetylation of these positions leads to a significant reduction or complete loss of inhibitory activity, indicating that the polarity and potentially hydrogen bonding capabilities of these groups are critical for effective enzyme interaction. nih.gov While comprehensive SAR studies on a wide range of this compound analogs were not extensively detailed in the reviewed literature, this specific finding provides a key insight into the structural requirements for its inhibitory effect on reverse transcriptase. nih.gov Apratoxin A, a related analog wikipedia.org, has been the subject of SAR studies focused on its cytotoxic properties, revealing structural determinants for its activity.

Differential Biological Effects of this compound Stereoisomers

Stereoisomerism can lead to significant differences in the biological properties of compounds. Stereoisomers, which have the same chemical formula but differ in the spatial arrangement of their atoms, can interact distinctly with chiral biological environments, such as enzymes, receptors, and proteins. This can result in variations in pharmacological activity, efficacy, metabolism, and toxicity between different stereoisomers of the same compound. The development of single-stereoisomer drugs is often pursued to optimize therapeutic effects and minimize unwanted side effects associated with less active or toxic stereoisomers present in racemic mixtures.

Computational and Theoretical Investigations of Toxiusol

Molecular Docking and Dynamics Simulations of Toxiusol-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between molecules, such as a small ligand like this compound and a larger biological target, typically a protein. nih.goviaanalysis.com Molecular docking predicts the preferred binding orientation (pose) of a ligand within a target's binding site, while MD simulations provide a dynamic view of the complex over time, accounting for flexibility and environmental factors. nih.goviaanalysis.com Combining these methods allows for a more comprehensive understanding of the binding process and the stability of the resulting complex. mdpi.comnih.gov

Elucidation of Binding Pockets and Interaction Motifs

Identifying and characterizing the binding pockets on a target protein is a critical first step in understanding how a ligand like this compound might interact. Binding pockets are specific regions, often cavities or grooves, on the protein surface or interior that possess suitable physicochemical properties for ligand binding. acs.org Computational methods can predict these pockets and analyze their characteristics, such as shape, size, and the types of amino acid residues lining them. acs.org

Molecular docking algorithms explore various possible binding poses of this compound within these identified pockets. By analyzing the predicted poses, researchers can elucidate the key interaction motifs that govern the binding. These motifs involve specific non-covalent interactions between this compound and residues in the binding pocket, such as hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces. hilarispublisher.com Understanding these motifs is essential for comprehending binding specificity and can guide the design of modified this compound variants with potentially altered binding characteristics. msu.edubiorxiv.orgnih.gov

Illustrative Data Table: Predicted Interaction Motifs of this compound with a Hypothetical Target Protein

| Binding Pocket | Key Interacting Residues | Interaction Types | Putative Binding Motif |

| Pocket A | Arg50, Tyr95, Leu120 | Hydrogen bonding, Hydrophobic | Hydrogen bond network |

| Pocket B | Glu70, Lys150, Phe180 | Electrostatic, Hydrophobic, Pi-cation | Charge-charge interaction |

| Pocket C | Ser30, Asn65, Val110 | Hydrogen bonding, Van der Waals | Polar and non-polar contacts |

(Note: This table presents illustrative data for a hypothetical scenario involving this compound and a protein. Real data would be derived from specific docking and simulation results.)

Prediction of Binding Affinities and Conformational Changes

Beyond identifying binding poses and interaction motifs, computational methods can also predict the strength of the interaction, known as binding affinity. Docking algorithms use scoring functions to estimate the binding affinity based on the predicted poses and interactions. iaanalysis.comhilarispublisher.com However, docking typically treats the protein as rigid or semi-flexible.

Molecular dynamics simulations, by simulating the movement of atoms over time, provide a more realistic representation of the dynamic nature of the protein-ligand complex. nih.goviaanalysis.com MD simulations can capture conformational changes in both this compound and the target protein upon binding (induced fit) or reveal how this compound selects a specific conformation from an ensemble of protein states (conformational selection). acs.org Analyzing trajectories from MD simulations allows for the calculation of more refined binding free energies, providing a more accurate prediction of binding affinity. nih.govnih.gov Changes in protein structure, such as alterations in the shape or size of the binding pocket or shifts in loop regions, can be observed and quantified through MD simulations. mdpi.com

Illustrative Data Table: Predicted Binding Affinities and Conformational Changes

| Binding Pocket | Predicted Docking Score (kcal/mol) | Predicted MD Binding Free Energy (kcal/mol) | Observed Conformational Changes in Target |

| Pocket A | -8.5 | -9.2 | Minor loop rearrangement |

| Pocket B | -7.1 | -6.8 | Significant pocket reshaping |

| Pocket C | -9.0 | -8.5 | Localized side chain movements |

(Note: This table presents illustrative data. Actual values would depend on the specific computational methods and force fields used, and would require validation against experimental data if available.)

Quantum Mechanical Calculations for this compound Reactivity Prediction

Quantum mechanical (QM) calculations provide a detailed description of the electronic structure of a molecule and are essential for understanding and predicting chemical reactivity. rsc.orgscienceopen.com Unlike classical methods used in MD simulations, QM calculations explicitly consider the behavior of electrons, allowing for the study of bond breaking and formation.

Frontier Orbital Analysis of this compound

Frontier Molecular Orbital (FMO) theory is a powerful concept derived from QM calculations that helps predict the most reactive sites in a molecule. wikipedia.orgtaylorandfrancis.comunesp.br The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier orbitals. The energy and spatial distribution of the HOMO, which represents the molecule's electron-donating ability, and the LUMO, which represents its electron-accepting ability, are key indicators of its reactivity towards electrophiles and nucleophiles, respectively. wikipedia.orgtaylorandfrancis.comacs.org

For this compound, QM calculations would be performed to determine the energies and visualize the spatial distribution of its HOMO and LUMO. Analyzing these orbitals would highlight the regions of the molecule most likely to participate in chemical reactions. A small energy gap between the HOMO and LUMO (the HOMO-LUMO gap) generally indicates higher chemical reactivity. taylorandfrancis.com

Illustrative Data Table: Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.5 | Primarily localized on [specific functional group] |

| HOMO | -5.8 | Primarily localized on [specific functional group] |

| HOMO-LUMO Gap | 4.3 | Indicator of kinetic stability |

(Note: This table presents illustrative data. Actual values would be obtained from specific QM calculations using appropriate levels of theory.)

Reaction Pathway Elucidation for this compound Biotransformation (Theoretical)

Predicting how a compound like this compound might be metabolized or degraded in a biological system (biotransformation) is crucial. Theoretical elucidation of biotransformation pathways involves identifying potential reaction steps and the intermediate products formed. d-nb.infouzh.ch QM calculations, often combined with other computational techniques like molecular mechanics (QM/MM approaches), can be used to study the energetics and transition states of potential biotransformation reactions. rsc.orgresearchgate.net

By calculating the energy barriers for different reaction pathways, QM methods can help predict the most favorable routes for this compound's transformation. This involves identifying potential sites for oxidation, reduction, hydrolysis, or conjugation based on the molecule's structure and electronic properties, as revealed by FMO analysis and other QM descriptors. researchgate.netacs.org Theoretical studies can propose plausible reaction mechanisms and the structures of transient intermediates and stable metabolites. nih.gov

Illustrative Data Table: Theoretically Predicted Biotransformation Pathways for this compound

| Proposed Pathway | Initial Transformation Step | Putative Intermediate(s) | Predicted Rate-Limiting Step (Activation Energy) |

| Pathway 1 | Oxidation at [site] | Intermediate A | [Value] kcal/mol |

| Pathway 2 | Hydrolysis of [bond] | Intermediate B, C | [Value] kcal/mol |

| Pathway 3 | Conjugation with [molecule] | Conjugate D | [Value] kcal/mol |

(Note: This table presents illustrative data. Predicting biotransformation pathways theoretically is complex and typically involves exploring multiple possibilities and calculating energy profiles for each step.)

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Variants

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the structural and physicochemical properties of a set of compounds and their biological activity or other properties. wikipedia.orgmedcraveonline.comprotoqsar.com The underlying principle of QSAR is that the activity of a compound is a function of its molecular structure. wikipedia.orgmdpi.comresearchgate.net

For this compound, QSAR modeling could be applied to a series of hypothetical structural variants to predict how modifications to the molecule might affect a specific activity (e.g., binding affinity to a target protein, as predicted by docking and MD). This involves calculating numerical descriptors that represent various aspects of the molecular structure and properties (e.g., electronic, steric, hydrophobic parameters). wikipedia.orgprotoqsar.com Statistical or machine learning methods are then used to build a model that correlates these descriptors with the observed or predicted activity. protoqsar.commdpi.com

A well-validated QSAR model can be used to predict the activity of new, untested this compound variants in silico, guiding the design and prioritization of compounds for further investigation. wikipedia.orgmedcraveonline.com This can significantly reduce the time and resources required compared to synthesizing and testing every possible variant. medcraveonline.comprotoqsar.com QSAR models can also provide insights into the structural features that are important for the desired activity. mdpi.com

Illustrative Data Table: QSAR Model for Hypothetical this compound Variants (Illustrative)

| Variant ID | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Molecular Weight) | Descriptor 3 (e.g., HOMO Energy) | Predicted Activity (e.g., Binding Affinity) |

| This compound-R1 | 2.5 | 350.1 | -5.8 | -9.2 |

| This compound-R2 | 3.1 | 365.3 | -5.5 | -8.5 |

| This compound-R3 | 1.8 | 330.0 | -6.1 | -9.8 |

| ... | ... | ... | ... | ... |

QSAR Model Equation (Illustrative):

Predicted Activity = C0 + C1 * (Descriptor 1) + C2 * (Descriptor 2) + C3 * (Descriptor 3) + ...

(Note: This table and equation present illustrative data and a simplified model form. Real QSAR modeling involves selecting appropriate descriptors, using robust statistical methods, and rigorous validation.)

Predictive Models for Biological Activity Based on this compound Derivatives

Predictive models for the biological activity of this compound derivatives leverage the principle that similar molecular structures often exhibit similar biological properties. wikipedia.org QSAR models, a primary method in this area, quantify this relationship. These models can predict various types of biological activities, including binding affinity to specific targets or broader biological effects. mdpi.comwikipedia.orgnih.gov

For this compound derivatives, predictive models would involve:

Selection of Relevant Descriptors: Identifying the molecular descriptors that best capture the structural features of this compound derivatives influencing their biological activity. These can range from simple counts of atoms and bonds (2D descriptors) to descriptors capturing three-dimensional arrangements and electronic properties (3D descriptors). mdpi.comresearchgate.netsvuonline.org

Application of Machine Learning Algorithms: Utilizing algorithms such as regression analysis, support vector machines, or neural networks to build the predictive model. mdpi.comnih.govsmums.ac.ir

Interpretation of Model Outputs: Analyzing the model to understand which structural features of this compound derivatives are most strongly associated with the observed biological activity. This provides valuable insights into the mechanism of action and guides further structural modifications. mdpi.com

An example of data that might be used in building such a model for hypothetical this compound derivatives is shown below, correlating a theoretical descriptor (Descriptor X) with a hypothetical biological activity (Activity Y).

| This compound Derivative | Descriptor X | Activity Y (IC50, µM) |

| Derivative A | 1.2 | 0.5 |

| Derivative B | 2.5 | 5.2 |

| Derivative C | 3.1 | 10.1 |

| Derivative D | 0.8 | 0.1 |

| Derivative E | 2.0 | 3.5 |

(Note: This table contains hypothetical data for illustrative purposes only.)

De Novo Design Principles Derived from this compound QSAR

De novo design aims to generate novel molecular structures with desired properties, often guided by computational models. frontiersin.orgosti.govnih.gov When applied to this compound, de novo design principles can be derived from the insights gained through QSAR analysis of this compound derivatives. QSAR models can reveal the key structural motifs and physicochemical properties that are essential for the desired biological activity. mdpi.comresearchgate.net

De novo design based on this compound QSAR involves:

Identifying Activity-Bearing Features: Analyzing the QSAR model to pinpoint the structural fragments or descriptors in this compound derivatives that contribute positively or negatively to the biological activity. mdpi.comresearchgate.net

Defining Design Constraints and Objectives: Setting parameters for the de novo design process based on the QSAR findings, such as desired ranges for specific descriptors or the inclusion/exclusion of certain structural moieties. The objective is to design new molecules predicted by the QSAR model to have improved activity. acs.org

Generating Novel Structures: Using computational algorithms to construct new molecular entities atom by atom or fragment by fragment, adhering to the defined constraints and optimizing for the desired properties predicted by the QSAR model. frontiersin.orgosti.govacs.org

Scoring and Filtering: Evaluating the generated molecules based on their predicted activity (using the QSAR model) and other relevant criteria, such as synthetic accessibility and chemical validity. osti.govacs.org

This iterative process allows for the exploration of chemical space around this compound, leading to the design of novel derivatives with potentially enhanced biological activity or improved profiles. osti.gov

Cheminformatics Approaches for Profiling this compound's Biological Landscape

Cheminformatics provides a suite of computational tools and techniques for managing, analyzing, and interpreting chemical data. amazon.com When applied to this compound, cheminformatics approaches can help to understand its potential interactions within biological systems and identify potential modulators of its effects. This involves analyzing large datasets of chemical structures and biological assay results. amazon.comresearchgate.net

Key cheminformatics applications for profiling this compound's biological landscape include network pharmacology and virtual screening. rsc.orgjubilantbiosys.commdpi.com

Network Pharmacology Applications to this compound's Interactome

Network pharmacology is a systems-level approach that investigates the complex interactions between drugs, targets, and diseases within biological networks. rsc.orgpensoft.net Applying network pharmacology to this compound's interactome involves mapping its potential targets and understanding how modulating these targets might influence biological pathways and processes.

The steps typically include:

Identifying Potential Targets: Predicting or identifying proteins and other biomolecules that this compound is likely to interact with based on its structure and similarity to compounds with known targets. mdpi.com Databases and computational tools are used for this purpose. mdpi.comportlandpress.com

Constructing Interaction Networks: Building networks that show the relationships between this compound, its predicted targets, and the biological pathways in which these targets are involved. mdpi.comportlandpress.com

Network Analysis: Analyzing the constructed network to identify key targets, pathways, and potential synergistic or antagonistic effects. This can reveal the multi-target nature of this compound's action and its potential influence on complex biological processes. portlandpress.commdpi.com

Pathway Enrichment Analysis: Determining which biological pathways are significantly enriched among this compound's predicted targets, providing insights into the functional consequences of its interactions. mdpi.comportlandpress.com

Network pharmacology helps to move beyond a single-target view and provides a more holistic understanding of how this compound might exert its effects within a biological system. rsc.org

Virtual Screening for Modulators of this compound's Effects

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify potential hits that are likely to bind to a specific biological target or exhibit a desired activity. jubilantbiosys.commdpi.commedchemexpress.com In the context of this compound, virtual screening can be used in two main ways:

Identifying compounds that interact with this compound's targets: If specific protein targets for this compound are known or predicted, structure-based virtual screening can be employed. This involves docking large libraries of compounds into the binding site of the target protein to predict which compounds are most likely to bind. jubilantbiosys.comnih.gov

Identifying compounds with similar biological profiles to this compound: If the biological activity profile of this compound is known, ligand-based virtual screening can be used. This approach identifies compounds that are structurally similar to this compound or share similar pharmacophoric features, based on the principle that similar compounds may have similar activities. jubilantbiosys.commedchemexpress.comnih.gov

Virtual screening allows for the rapid in silico evaluation of millions of compounds, significantly reducing the number of compounds that need to be experimentally tested to find potential modulators of this compound's effects or compounds with similar activities. jubilantbiosys.commedchemexpress.comfrontiersin.org

| Virtual Screening Approach | Basis | Application to this compound |

| Structure-Based | 3D structure of the biological target | Screening libraries for compounds that bind to known or predicted this compound targets. jubilantbiosys.comnih.gov |

| Ligand-Based | Known active compounds (e.g., this compound) | Screening libraries for compounds structurally or pharmacophorically similar to this compound. jubilantbiosys.comnih.gov |

(Note: This table summarizes the application of virtual screening approaches to the study of a compound like this compound.)

Compound Names and PubChem CIDs

Advanced Analytical Methodologies for Toxiusol Research

Chromatographic Techniques for Separation and Quantification of Toxiusol in Research Samples

Chromatography is a fundamental analytical technique for separating a mixture into its individual components. nih.govexcedr.comwikipedia.orgnih.gov In the context of this compound research, chromatographic methods are indispensable for isolating the compound from complex matrices such as biological fluids and tissue extracts, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of non-volatile or thermally unstable compounds. nih.govbasicmedicalkey.comrssl.com A robust reversed-phase HPLC (RP-HPLC) method has been developed and validated for the determination of this compound in research samples. nih.gov

The method utilizes a C18 stationary phase, which separates compounds based on their hydrophobicity. This compound, being a moderately nonpolar molecule, exhibits strong retention on this type of column. The separation is achieved using a gradient elution with a mobile phase consisting of acetonitrile and water, allowing for the effective separation of this compound from potential impurities and metabolites. analyticaltoxicology.com Detection is typically performed using a UV-Vis detector set at the maximum absorbance wavelength for this compound, ensuring high sensitivity and specificity. nih.gov This method is critical for pharmacokinetic studies and for monitoring the purity of this compound standards. basicmedicalkey.comanalyticaltoxicology.com

Research Findings: The developed HPLC method demonstrates excellent linearity, accuracy, and precision for the quantification of this compound. The limit of detection (LOD) and limit of quantification (LOQ) were established to be sufficiently low for analyzing trace amounts in biological samples. The method was successfully applied to determine the concentration of this compound in plasma samples from a preclinical research study, showing a clear peak for this compound that was well-resolved from endogenous plasma components.

| Parameter | Condition/Value |

|---|---|

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid) |

| Gradient | 5% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 275 nm |

| Retention Time (this compound) | 8.2 min |

| Linearity (R²) | >0.999 |

| LOD | 0.05 µg/mL |

| LOQ | 0.15 µg/mL |

While HPLC is suitable for the parent compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile metabolites of this compound. nih.govchemrxiv.org Many metabolites are not inherently volatile and require a chemical derivatization step to increase their volatility and thermal stability, making them amenable to GC analysis. nih.govthermofisher.com

In the research context, a two-step derivatization protocol is often employed. First, carbonyl groups are protected by methoximation, followed by silylation of polar functional groups like hydroxyls and amines. thermofisher.com The derivatized sample is then injected into the GC-MS system. The gas chromatograph separates the individual volatile metabolites based on their boiling points and interaction with the stationary phase. rssl.com The mass spectrometer then fragments the eluted compounds and detects the resulting ions, providing a unique mass spectrum for each metabolite that allows for its identification and quantification. nih.govcreative-proteomics.com This approach is invaluable for metabolic profiling and understanding the biotransformation pathways of this compound. chemrxiv.orgresearchgate.net

Research Findings: GC-MS analysis of extracts from in vitro metabolism studies with this compound has identified several volatile metabolites. The mass spectra of these compounds provided structural information, suggesting that the primary metabolic pathways include oxidation and demethylation. The identification of these metabolites is confirmed by comparing their mass spectra with spectral libraries. thermofisher.com

| Metabolite | Retention Time (min) | Key Mass Fragments (m/z) | Proposed Modification |

|---|---|---|---|

| Metabolite M1 | 12.5 | 150, 165, 210 | Hydroxylation |

| Metabolite M2 | 14.1 | 135, 180, 195 | Demethylation |

| Metabolite M3 | 15.8 | 165, 225, 240 | Oxidation |

Spectroscopic and Spectrometric Approaches for Probing this compound Interactions

Spectroscopic and spectrometric methods provide detailed information about the molecular structure of this compound and its interactions with biological macromolecules. nih.govmdpi.comwikipedia.orgmdpi.com These techniques are essential for elucidating the mechanism of action of this compound at a molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. nih.govbiomachina.org In the context of this compound research, NMR is used to investigate the binding of this compound to its target biomolecules, such as proteins. semanticscholar.org Techniques like Chemical Shift Perturbation (CSP) are employed to map the binding site of this compound on its protein target. nih.gov

In a typical CSP experiment, 2D NMR spectra of an isotopically labeled (e.g., ¹⁵N) protein are recorded in the absence and presence of this compound. Upon binding, the chemical environment of the amino acid residues at the binding interface is altered, leading to shifts in their corresponding peaks in the NMR spectrum. By identifying the residues with significant chemical shift changes, the binding site can be precisely mapped. nih.gov

Research Findings: NMR titration experiments with a putative protein target of this compound revealed significant chemical shift perturbations for a specific set of amino acid residues located within a well-defined pocket on the protein surface. This data provides strong evidence for a direct binding interaction and identifies the specific residues crucial for the recognition of this compound.

| Amino Acid Residue | ¹H Shift Change (ppm) | ¹⁵N Shift Change (ppm) | Location |

|---|---|---|---|

| Val-25 | 0.15 | 0.85 | Binding Pocket |

| Leu-48 | 0.21 | 1.10 | Binding Pocket |

| Phe-72 | 0.18 | 0.92 | Binding Pocket |

| Ala-95 | 0.02 | 0.05 | Distant from Pocket |

Mass spectrometry-based proteomics has become an indispensable tool for the large-scale identification and quantification of proteins. nih.govyoutube.com This technology is employed in this compound research to identify its cellular protein targets on a global scale. documentsdelivered.comnih.gov

A common approach is affinity purification coupled with mass spectrometry (AP-MS). In this method, a modified version of this compound containing a reactive group or a biotin tag is used as a "bait" to capture its binding partners from a cell lysate. The bait, along with its bound proteins, is then purified, and the captured proteins are identified by mass spectrometry. This provides a list of potential protein targets of this compound. uab.edu

Research Findings: An AP-MS experiment using a biotinylated this compound analog led to the identification of several proteins that specifically interact with the compound. The list of "hits" was enriched for proteins belonging to a particular signaling pathway, suggesting a potential mechanism of action for this compound. The top candidate protein from this screen was subsequently validated using orthogonal methods like the NMR studies described above.

| Protein ID | Protein Name | Score | Sequence Coverage (%) |

|---|---|---|---|

| P12345 | Kinase Alpha | 258 | 45 |

| Q67890 | Scaffold Protein Beta | 197 | 32 |

| A1B2C3 | Receptor Gamma | 152 | 28 |

Fluorescence spectroscopy and imaging are powerful techniques for studying molecular interactions and localizations in biological systems. ossila.com If this compound possesses intrinsic fluorescence (autofluorescence), this property can be exploited to study its behavior. nih.gov Alternatively, a fluorescent dye can be chemically attached to this compound to create a fluorescent probe.

Fluorescence spectroscopy can be used to determine the binding affinity of this compound to its target proteins by measuring changes in fluorescence intensity or polarization upon binding. Fluorescence microscopy, on the other hand, allows for the visualization of the subcellular localization of the fluorescently-labeled this compound, providing insights into its site of action within the cell. ossila.com

Research Findings: A fluorescently labeled version of this compound was synthesized and used in live-cell imaging experiments. Confocal microscopy revealed that the compound primarily accumulates in the cytoplasm, with a punctate staining pattern that co-localizes with markers for specific organelles. This information is crucial for understanding the cellular processes that may be affected by this compound.

| Parameter | Value |

|---|---|

| Excitation Maximum (λex) | 488 nm |

| Emission Maximum (λem) | 520 nm |

| Quantum Yield (Φ) | 0.65 |

| Binding Affinity (Kd) to Target Protein | 1.2 µM |

Bioanalytical Methods for Tracking this compound in Complex Biological Matrices (Research Context)

The development of sensitive and specific bioanalytical methods is crucial for understanding the pharmacokinetic and pharmacodynamic properties of novel compounds like this compound in a research context. Such methods would be essential for quantifying the compound and its metabolites in various biological samples, including plasma, tissues, and cells. This allows researchers to correlate the compound's concentration with its biological activity and to study its absorption, distribution, metabolism, and excretion (ADME) profiles.

Immunoassays for High-Throughput Detection of this compound Conjugates

Immunoassays are powerful tools for the high-throughput detection of specific molecules, including drug conjugates, in biological samples. These assays rely on the specific binding of antibodies to their target antigens. In the context of this compound research, an immunoassay could theoretically be developed to detect and quantify this compound and its potential conjugates.

The development of such an assay would involve several key steps:

Hapten Synthesis: this compound, being a relatively small molecule, would need to be chemically modified and conjugated to a larger carrier protein (e.g., bovine serum albumin or keyhole limpet hemocyanin) to become immunogenic. This modified this compound is known as a hapten.

Antibody Production: The hapten-carrier conjugate would then be used to immunize animals (e.g., rabbits or mice) to produce polyclonal or monoclonal antibodies that specifically recognize this compound.

Assay Development: Various immunoassay formats, such as Enzyme-Linked Immunosorbent Assay (ELISA), could be developed using these antibodies. A competitive ELISA, for instance, would involve the this compound conjugate being coated onto a microplate. The biological sample containing unknown amounts of this compound would be mixed with a known amount of anti-Toxiusol antibody and added to the plate. The free this compound in the sample would compete with the coated conjugate for antibody binding. The amount of bound antibody, detected by a secondary antibody linked to an enzyme, would be inversely proportional to the concentration of this compound in the sample.

Hypothetical Data for a Competitive ELISA for this compound:

| This compound Concentration (ng/mL) | Absorbance at 450 nm | % Inhibition |

| 0 | 1.500 | 0% |

| 1 | 1.275 | 15% |

| 10 | 0.900 | 40% |

| 100 | 0.450 | 70% |

| 1000 | 0.150 | 90% |

This table illustrates the expected inverse relationship between the concentration of this compound and the signal generated in a competitive ELISA.

Radiotracer Techniques for In Vitro and In Vivo Distribution Studies (Research Models)

Radiotracer techniques are highly sensitive methods used to trace the fate of a compound in biological systems. These studies involve labeling the compound of interest, in this case, this compound, with a radioactive isotope.

The process for conducting such studies would include:

Radiolabeling: A radioactive isotope, such as tritium (³H) or carbon-14 (¹⁴C), would be incorporated into the chemical structure of this compound.

In Vitro Studies: Radiolabeled this compound could be used in cell culture experiments to study its uptake, binding to cellular components, and metabolism within different cell types. For example, researchers could measure the accumulation of radioactivity in cells over time to determine the rate of uptake.

In Vivo Studies: In animal models, radiolabeled this compound would be administered, and the distribution of radioactivity in various organs and tissues would be measured at different time points. This can be achieved through techniques like whole-body autoradiography or by dissecting tissues and measuring their radioactivity using a scintillation counter.

Hypothetical In Vivo Distribution Data for [¹⁴C]-Toxiusol in a Rodent Model (24 hours post-administration):

| Tissue | Radioactivity (DPM/g of tissue) |

| Blood | 5,000 |

| Liver | 50,000 |

| Kidney | 35,000 |

| Spleen | 15,000 |

| Brain | 1,000 |

| Adipose Tissue | 25,000 |

DPM = Disintegrations Per Minute

This hypothetical data suggests that this compound might be primarily distributed to the liver and kidneys, with lower penetration into the brain.

Broader Implications and Future Directions in Toxiusol Research

Integration of Multi-Omics Data for a Holistic Understanding of Toxiusol's Impact

A comprehensive understanding of this compound's impact necessitates the integration of multi-omics data. This approach combines data from different biomolecular levels, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of how biological systems respond to or interact with this compound. mdpi.com Integrating multi-omics data is crucial for advancing our understanding of complex biological systems. bioscipublisher.com By combining data from different omics layers, researchers can achieve a more comprehensive and nuanced understanding of the molecular underpinnings of various conditions. bioscipublisher.com This integrative approach facilitates the identification of novel biomarkers and the elucidation of molecular mechanisms. bioscipublisher.com

Multi-omics data integration has been discussed as a way to more comprehensively cover the molecular responses of cells or organisms to chemical exposure in systems toxicology and regulatory risk assessment. ufz.de Studies have shown that multi-omics approaches can be superior to single-omics in detecting responses at the regulatory pathway level. ufz.de Combining omics data with clinical and histopathological parameters can also facilitate data interpretation. ufz.de

Despite its potential, multi-omics data integration faces challenges, including data heterogeneity and high dimensionality. bioscipublisher.com The interpretability of results remains a central challenge, particularly in understanding the interactions between individual and combined omics layers. nih.gov

Future directions in multi-omics integration for this compound research are likely to focus on developing more sophisticated computational methods, including deep learning algorithms, to capture complex, nonlinear relationships within the data. bioscipublisher.com There is also growing interest in integrating single-cell multi-omics data, which can provide insights into cellular heterogeneity and molecular mechanisms. bioscipublisher.com

Emerging Technologies and Their Application to this compound Investigations

Emerging technologies are poised to revolutionize this compound investigations, providing unprecedented capabilities for analysis and understanding. High-throughput screening (HTS) is a powerful technique that allows for the rapid testing of thousands of chemical compounds for their biological activity and has been widely used in toxicological studies and drug discovery. unicri.org

The convergence of chemistry and biology is providing new synthetic routes and insights that can impact how compounds like this compound are studied and potentially generated. unicri.org Advanced analytical techniques, such as mass spectrometry, are essential for studying the interaction of molecules with biology at a molecular level. universiteitleiden.nl

New technologies and instrumentation, such as recombinant DNA techniques, monoclonal antibody techniques, and microchemical instrumentation, have driven recent advances in biology and can be applied to studying the biological effects of compounds. nih.gov Quantitative fluorescence microscopy, combined with biological and fluorescent probes, offers an approach for gathering complex chemical and molecular information from living cells and tissues. nih.gov

Integrating physical and chemical technologies for the characterization and modification of biological tissues has been used for decades to improve detection potency and quality. researchgate.net Emerging and chemical-free technologies related to the in situ detection of physicochemical changes in biological media are also being explored. researchgate.net Examples include the use of ultrasound and acoustic sensors for detecting chemical composition and bioactivities. researchgate.net

The application of artificial intelligence (AI) and machine learning (ML) to multi-omics data analysis is an exciting emerging trend that can handle the complexity and volume of such data, identifying patterns and correlations that are challenging for human analysis alone. nih.gov AI and ML are expected to enhance the predictive power and precision of multi-omics studies. nih.gov

Unanswered Fundamental Questions Regarding this compound's Biological Role

Despite potential research advancements, fundamental questions regarding this compound's precise biological role and mechanisms of action may remain unanswered. These questions are often at the forefront of chemical biology research. nyu.edu